[3,4-Bis(acetyloxy)-5-acetamido-6-(heptyloxy)oxan-2-YL]methyl acetate
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Overview
Description
[3,4-Bis(acetyloxy)-5-acetamido-6-(heptyloxy)oxan-2-YL]methyl acetate is a complex organic compound with a molecular formula of C21H27NO9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Bis(acetyloxy)-5-acetamido-6-(heptyloxy)oxan-2-YL]methyl acetate typically involves multiple steps, starting from simpler organic molecules. One common approach is the acetylation of a precursor molecule, followed by the introduction of the acetamido and heptyloxy groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. The industrial methods also focus on optimizing the reaction conditions to minimize by-products and waste, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
[3,4-Bis(acetyloxy)-5-acetamido-6-(heptyloxy)oxan-2-YL]methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [3,4-Bis(acetyloxy)-5-acetamido-6-(heptyloxy)oxan-2-YL]methyl acetate is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential applications in drug development. Its unique chemical properties may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and functional diversity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [3,4-Bis(acetyloxy)-5-acetamido-6-(heptyloxy)oxan-2-YL]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism may vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
- [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
- [3,4-Bis(acetyloxy)-6-hydroxy-5-{[(2,2,2-trichloroethoxy)carbonyl]amino}oxan-2-yl]methyl acetate
Uniqueness
Compared to similar compounds, [3,4-Bis(acetyloxy)-5-acetamido-6-(heptyloxy)oxan-2-YL]methyl acetate stands out due to its heptyloxy group, which imparts unique chemical properties and potential applications. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial purposes.
Properties
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-heptoxyoxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO9/c1-6-7-8-9-10-11-27-21-18(22-13(2)23)20(30-16(5)26)19(29-15(4)25)17(31-21)12-28-14(3)24/h17-21H,6-12H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCLSYRDYAVQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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